Piriqualone

Catalog No.
S594679
CAS No.
1897-89-8
M.F
C22H17N3O
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piriqualone

CAS Number

1897-89-8

Product Name

Piriqualone

IUPAC Name

3-(2-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C22H17N3O/c1-16-8-2-5-12-20(16)25-21(14-13-17-9-6-7-15-23-17)24-19-11-4-3-10-18(19)22(25)26/h2-15H,1H3/b14-13+

InChI Key

MYGZNGAHFWOCLI-BUHFOSPRSA-N

SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4

Synonyms

2-(2-(2-pyridyl)vinyl)-3-o-tolyl-3,4-dihydroquinazolin-4-one, 2-(beta-pyridyl-(2'')-ethenyl)-3-(2'-methylphenyl)quinazolinone, B 169, piriqualone, SRC 909

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=N4

The exact mass of the compound 3-(2-Methylphenyl)-2-(2-(2-pyridinyl)ethenyl)-4(3H)-quinazolinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Piriqualone (CAS 1897-89-8) is a quinazolinone-based compound, placing it in the same chemical class as the well-known sedative-hypnotic Methaqualone. Developed for its potential anticonvulsant, hypnotic, and muscle relaxant properties, Piriqualone's key structural feature is the 2-[2-(2-pyridinyl)ethenyl] group at the 2-position of the quinazolinone core, a significant deviation from the 2-methyl group found in Methaqualone. This structural distinction is central to its value as a specific tool in pharmacological research and as a necessary reference standard in analytical chemistry.

Direct substitution of Piriqualone with its more common analog, Methaqualone, is invalid for most scientific applications. The replacement of Methaqualone's simple 2-methyl group with Piriqualone's larger, conjugated 2-[2-(2-pyridinyl)ethenyl] system fundamentally alters the molecule's spatial configuration, electronic properties, and potential metabolic pathways. These differences are expected to translate into a distinct pharmacological profile, including variations in binding affinity for GABA-A receptor subtypes, potency, and duration of action. Consequently, using Methaqualone or other simple analogs in place of Piriqualone would compromise the integrity of structure-activity relationship (SAR) studies and invalidate results in analytical testing where specific identification is required.

Essential Structural Variant for Structure-Activity Relationship (SAR) Studies

Piriqualone provides a critical data point for researchers investigating the pharmacophore of quinazolinone-class modulators. Its structure fundamentally differs from Methaqualone at the 2-position, which is known to significantly influence activity. While Methaqualone features a simple methyl group, Piriqualone possesses a large, unsaturated 2-[2-(2-pyridinyl)ethenyl] substituent. This allows for the systematic deconstruction of how steric bulk, electronic properties, and hydrogen bond accepting capability at this position impact receptor interaction and overall pharmacological effect.

Evidence DimensionMolecular Structure at 2-Position
Target Compound Data2-[2-(2-pyridinyl)ethenyl] group
Comparator Or BaselineMethaqualone: 2-methyl group
Quantified DifferenceSubstitution of a methyl group (approx. 15 Da) with a pyridinylethenyl group (approx. 104 Da), introducing significant steric bulk, a conjugated system, and a nitrogen heteroatom.
ConditionsChemical structure analysis

For researchers defining the structural requirements for activity in this compound class, Piriqualone is an indispensable tool, not a substitute for Methaqualone.

Required as a Non-Interchangeable Standard for Forensic and Toxicological Analysis

In analytical settings, particularly forensic and toxicological screening, reference standards are not interchangeable. The significant structural differences between Piriqualone and its analogs, such as Methaqualone, Mecloqualone, and Etaqualone, result in distinct chromatographic retention times and mass fragmentation patterns. Therefore, the unambiguous identification and quantification of Piriqualone in a complex matrix requires a certified analytical standard of Piriqualone itself. Using a Methaqualone standard to identify Piriqualone would lead to false negative results.

Evidence DimensionAnalytical Specificity
Target Compound DataUnique retention time and mass spectrum requiring a specific Piriqualone reference standard.
Comparator Or BaselineMethaqualone and other analogs possess their own distinct analytical profiles and cannot be used for cross-identification.
Quantified DifferenceQualitatively different analytical signals (retention time, mass-to-charge ratios of fragments).
ConditionsLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS)

Procurement of Piriqualone as a reference material is mandatory for any laboratory needing to definitively identify its presence in seized materials or biological samples.

Distinct Substrate for Investigating Quinazolinone Metabolism

The metabolic fate of a compound is highly dependent on its structure. The 2-methyl group of Methaqualone is a known site of oxidation. In contrast, Piriqualone's extended, unsaturated pyridinylethenyl side chain offers multiple alternative sites for metabolic attack, including potential hydroxylation on the pyridine or phenyl rings, or reduction of the double bond. This makes Piriqualone a necessary and distinct tool compound for comparative studies on how different 2-position substituents direct the metabolism and influence the pharmacokinetic profile of quinazolinone derivatives.

Evidence DimensionPotential Metabolic Pathways
Target Compound DataMultiple potential sites for Phase I and Phase II metabolism on the extended pyridinylethenyl group.
Comparator Or BaselineMethaqualone: Primary metabolism occurs on the 2-methyl and tolyl groups.
Quantified DifferencePresence of distinct, alternative metabolic soft spots (vinyl group, pyridine ring).
ConditionsIn vitro (microsomal stability assays) or in vivo pharmacokinetic studies.

For researchers in drug metabolism and pharmacokinetics, Piriqualone allows for the direct assessment of how a complex, heteroaromatic side chain alters the biotransformation of the quinazolinone scaffold.

Structure-Activity Relationship (SAR) Elucidation of GABA-A Receptor Modulators

Use as a key analog in a panel of quinazolinones to systematically probe the steric and electronic requirements of the binding site at the 2-position, helping to build more accurate pharmacophore models for this class of compounds.

Certified Reference Material in Forensic and Toxicology Panels

Essential for the development and validation of analytical methods (e.g., LC-MS/MS) designed for the specific detection and quantification of Piriqualone in the context of designer drug screening and controlled substance analysis.

Comparative Drug Metabolism and Pharmacokinetic (DMPK) Studies

Serves as a specific substrate to compare the metabolic stability and biotransformation pathways against simpler analogs like Methaqualone, providing insight into how side-chain modifications affect a drug's pharmacokinetic profile.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

339.137162174 g/mol

Monoisotopic Mass

339.137162174 g/mol

Heavy Atom Count

26

UNII

9O52U70AP4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1897-89-8

Dates

Last modified: 07-20-2023

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